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Introduction
The selective etching of silicon nitride (SiN) is a critical process in various fields, including

semiconductor manufacturing, microelectromechanical systems (MEMS) fabrication, and the

development of advanced drug delivery devices. While ammonium bifluoride (NH₄HF₂) is a

well-known etchant for silicon dioxide (SiO₂), its direct application for selective SiN etching is a

common misconception. In aqueous solutions, ammonium bifluoride shows high selectivity

for etching SiO₂ without significantly affecting SiN.

However, ammonium fluoride species are central to advanced dry and vapor-phase etching

techniques for silicon nitride. These methods, such as plasma etching, cyclic etching, and

atomic layer etching (ALE), rely on the formation and subsequent removal of an ammonium

fluorosilicate salt layer on the SiN surface. This document provides detailed application notes

and protocols for these advanced selective SiN etching techniques.

Core Principle: The Role of Ammonium Fluorosilicate
The selective etching of silicon nitride using fluorine-based chemistries in the presence of a

hydrogen/ammonia source does not proceed through direct wet etching with a pre-mixed

ammonium bifluoride solution. Instead, it is a multi-step process:
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Surface Modification: The silicon nitride surface is exposed to a plasma or reactive gas

mixture containing fluorine (e.g., from NF₃, CF₄, or HF) and hydrogen/ammonia (e.g., from

NH₃ or H₂).[1][2][3] This leads to the formation of a solid salt layer, primarily ammonium

fluorosilicate ((NH₄)₂SiF₆), on the SiN surface.[4][5][6][7]

Desorption/Removal: This newly formed salt layer is then removed, typically by thermal

annealing, which causes it to decompose into volatile products (SiF₄, NH₃, and HF).[6][7]

This removal of the salt layer effectively etches the silicon nitride.

This cyclic process allows for precise, layer-by-layer removal of silicon nitride, offering high

selectivity over other materials like silicon dioxide.

Experimental Protocols
Protocol 1: Remote Plasma Cyclic Etching of Silicon
Nitride
This protocol describes a cyclic etching process using a remote NF₃/NH₃ plasma for surface

modification, followed by thermal annealing for desorption.

1. Materials and Equipment:

Silicon nitride-coated substrate
Remote plasma etching chamber
Gases: NF₃, NH₃, He (carrier gas)
Annealing system (e.g., rapid thermal annealing or heated chuck)
Ellipsometer or other film thickness measurement tool

2. Process Parameters:
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Parameter Value Notes

Modification Step

NF₃ Flow Rate 1-10 sccm [3]

NH₃ Flow Rate 30-100 sccm [3]

He Flow Rate 300 sccm As a dilution gas.[3]

RF Power 30 W [3]

Pressure 2 Torr [3]

Substrate Temperature 35 °C [3]

Duration 10-60 seconds

Desorption Step

Annealing Temperature >100 °C
To decompose the (NH₄)₂SiF₆.

[5][6]

Duration 2 minutes

3. Procedure:

Preparation: Load the silicon nitride substrate into the process chamber.

Modification Step: a. Introduce the gas mixture (NF₃, NH₃, He) into the remote plasma

source. b. Ignite the plasma at the specified power. c. Expose the SiN surface to the

downstream plasma for the desired duration to form the ammonium fluorosilicate layer.

Purge: Purge the chamber with an inert gas (e.g., He or N₂) to remove residual reactive

gases.

Desorption Step: a. Heat the substrate to a temperature above 100°C. b. Maintain the

temperature for the specified duration to sublimate the (NH₄)₂SiF₆ layer.

Cool Down: Cool the substrate back to the initial process temperature.

Repeat: Repeat steps 2-5 for the desired number of cycles to achieve the target etch depth.
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Characterization: Measure the remaining silicon nitride film thickness to determine the etch

rate per cycle.

Protocol 2: Atomic Layer Etching (ALE) of Silicon Nitride
using Hydrofluorocarbon Plasma
This protocol outlines a thermal-cyclic ALE process for highly controlled, self-limiting etching of

SiN.

1. Materials and Equipment:

Silicon nitride-coated substrate
ALE reactor with a downstream plasma source and in-situ heating (e.g., infrared lamp)
Gases: CHF₃, O₂, Ar
In-situ ellipsometer for real-time monitoring

2. Process Parameters:

Parameter Value Notes

Surface Modification Step

Radical Exposure Time 12-150 seconds
The process becomes self-

limiting after ~12 seconds.[7]

Gas Mixture (CHF₃/O₂) 20% CHF₃ in O₂ [7]

Substrate Temperature Room Temperature

Desorption Step

Infrared Irradiation Time 10-20 seconds
Becomes self-limiting after ~12

seconds.[6][7]

Annealing Temperature ~100-150 °C [6]

3. Quantitative Data:
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Parameter Value Reference

Etch per Cycle (EPC) 2.8 nm [7]

Selectivity (SiN:SiO₂) High [7]

4. Procedure:

Preparation: Place the SiN substrate in the ALE chamber.

Surface Modification Step: a. Introduce the CHF₃/O₂ gas mixture to the downstream plasma

source to generate radicals. b. Expose the SiN surface to the radicals at room temperature.

This forms a self-limiting (NH₄)₂SiF₆ layer.

Purge: Evacuate the chamber to remove reactant gases and byproducts.

Desorption Step: a. Rapidly heat the substrate using an infrared lamp to ~100-150°C. b. The

(NH₄)₂SiF₆ layer decomposes and desorbs from the surface.

Cool Down: Allow the substrate to cool.

Cycle Repetition: Repeat the cycle of radical exposure and thermal annealing until the

desired etch depth is achieved.
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Experimental Workflow for Cyclic SiN Etching
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Caption: Workflow for the cyclic etching of silicon nitride.
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Chemical Pathway for SiN Etching
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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